molecular formula C9H13Cl3OSn B14324865 1-(Cyclohex-1-en-1-yl)-3-(trichlorostannyl)propan-1-one CAS No. 101653-06-9

1-(Cyclohex-1-en-1-yl)-3-(trichlorostannyl)propan-1-one

Cat. No.: B14324865
CAS No.: 101653-06-9
M. Wt: 362.3 g/mol
InChI Key: XULNJMGEJXXOIP-UHFFFAOYSA-K
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Description

1-(Cyclohex-1-en-1-yl)-3-(trichlorostannyl)propan-1-one is an organotin compound characterized by the presence of a cyclohexene ring and a trichlorostannyl group attached to a propanone backbone. Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclohex-1-en-1-yl)-3-(trichlorostannyl)propan-1-one typically involves the reaction of cyclohexene with trichlorostannyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then refluxed for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohex-1-en-1-yl)-3-(trichlorostannyl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the trichlorostannyl group to other organotin derivatives.

    Substitution: The trichlorostannyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while reduction can produce different organotin hydrides.

Scientific Research Applications

1-(Cyclohex-1-en-1-yl)-3-(trichlorostannyl)propan-1-one has several scientific research applications:

    Chemistry: Used as a catalyst in various organic reactions, including polymerization and coupling reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials and as a stabilizer in plastics.

Mechanism of Action

The mechanism of action of 1-(Cyclohex-1-en-1-yl)-3-(trichlorostannyl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The trichlorostannyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific pathways. The cyclohexene ring may also contribute to the compound’s overall activity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Cyclohex-1-en-1-yl)-3-(dichlorostannyl)propan-1-one
  • 1-(Cyclohex-1-en-1-yl)-3-(monochlorostannyl)propan-1-one
  • 1-(Cyclohex-1-en-1-yl)-3-(trimethylstannyl)propan-1-one

Uniqueness

1-(Cyclohex-1-en-1-yl)-3-(trichlorostannyl)propan-1-one is unique due to its specific combination of a cyclohexene ring and a trichlorostannyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of three chlorine atoms in the trichlorostannyl group enhances its reactivity compared to similar compounds with fewer chlorine atoms.

Properties

CAS No.

101653-06-9

Molecular Formula

C9H13Cl3OSn

Molecular Weight

362.3 g/mol

IUPAC Name

1-(cyclohexen-1-yl)-3-trichlorostannylpropan-1-one

InChI

InChI=1S/C9H13O.3ClH.Sn/c1-2-9(10)8-6-4-3-5-7-8;;;;/h6H,1-5,7H2;3*1H;/q;;;;+3/p-3

InChI Key

XULNJMGEJXXOIP-UHFFFAOYSA-K

Canonical SMILES

C1CCC(=CC1)C(=O)CC[Sn](Cl)(Cl)Cl

Origin of Product

United States

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